molecular formula C7H12ClNO B3383537 N-Cyclohexylcarbamoyl chloride CAS No. 4363-92-2

N-Cyclohexylcarbamoyl chloride

Cat. No.: B3383537
CAS No.: 4363-92-2
M. Wt: 161.63 g/mol
InChI Key: FOZLEFALTUHOLA-UHFFFAOYSA-N
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Description

N-Cyclohexylcarbamoyl chloride: is an organic compound with the molecular formula C₇H₁₂ClNO. It is a derivative of carbamoyl chloride, where the carbamoyl group is bonded to a cyclohexyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylcarbamoyl chloride can be synthesized through the reaction of cyclohexylamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent the decomposition of phosgene. The general reaction is as follows:

Cyclohexylamine+PhosgeneN-Cyclohexylcarbamoyl chloride+HCl\text{Cyclohexylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Phosgene→N-Cyclohexylcarbamoyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where cyclohexylamine and phosgene are continuously fed into the system. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylamine and carbon dioxide.

    Reduction: It can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Toluene, dichloromethane, ethanol

    Catalysts: Acid or base catalysts for specific reactions

Major Products:

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

Chemistry: N-Cyclohexylcarbamoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.

Biology: In biological research, it is used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: this compound is utilized in the synthesis of drugs, particularly those targeting specific enzymes or receptors. Its derivatives have shown potential in treating various diseases.

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings. It also finds applications in the manufacture of adhesives and sealants.

Mechanism of Action

The mechanism of action of N-Cyclohexylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of products.

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

    Cyclohexyl isocyanate: Used in the production of polyurethanes.

    Cyclohexylamine: A precursor in the synthesis of N-Cyclohexylcarbamoyl chloride.

Uniqueness: this compound is unique due to its specific reactivity with nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable carbamate and urea derivatives distinguishes it from other similar compounds.

Properties

IUPAC Name

N-cyclohexylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZLEFALTUHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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